

Anpirtoline: A Technical Guide to its Receptor Binding Profile and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Anpirtoline (formerly D-16949) is a psychoactive compound that has been investigated for its potential therapeutic effects, including antidepressant and antinociceptive properties. Its pharmacological activity is primarily attributed to its interaction with the serotonin (5-HT) receptor system. This technical guide provides a comprehensive overview of the receptor binding profile and selectivity of anpirtoline, based on available scientific literature. The document details its affinity for various serotonin receptor subtypes and its functional activity as an agonist or antagonist. Key experimental methodologies are described, and signaling pathways are illustrated to provide a deeper understanding of its mechanism of action at a molecular level. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Receptor Binding Profile

Anpirtoline exhibits a distinct binding profile, showing a marked preference for certain serotonin receptor subtypes. The majority of its pharmacological effects are believed to be mediated through its high-affinity binding to the 5-HT1B receptor.

Serotonin (5-HT) Receptors



Anpirtoline's affinity for various serotonin receptors has been characterized primarily through radioligand binding assays. The data reveals a higher affinity for the 5-HT1B receptor compared to other 5-HT subtypes that have been investigated.

Receptor Subtype	Binding Affinity (Ki)	Reference Tissue/Cell Line	Notes
5-HT1A	150 nM	Rat brain membranes	[1]
5-HT1B	28 nM	Rat brain membranes	[1]
5-HT1D	Agonist activity reported	-	Agonist activity suggests binding, but specific Ki value not found in the provided results.[2][3]
5-HT2	1.49 μM (1490 nM)	Rat brain membranes	[1]
5-HT3	pKi = 7.53 (~29.5 nM)	Rat brain cortical membranes	

A comprehensive screening of **anpirtoline** against a wider panel of 5-HT receptor subtypes (e.g., 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT5, 5-HT6, 5-HT7) is not readily available in the public domain.

Selectivity Profile

A critical aspect of a drug's pharmacological profile is its selectivity for its primary target over other receptors, which can predict the likelihood of off-target effects.

Data on the binding affinity of **anpirtoline** for other major neurotransmitter receptor systems, including adrenergic (α 1, α 2, β), dopaminergic (D1, D2), histaminergic (H1), and muscarinic (M1) receptors, were not available in the searched literature. Therefore, a comprehensive selectivity profile cannot be constructed at this time.

Functional Activity



Anpirtoline's interaction with serotonin receptors translates into distinct functional outcomes, acting as an agonist at some subtypes and an antagonist at others.

Receptor Subtype	Functional Activity	Potency (EC50/IC50/pA2)	Experimental Model
5-HT1A	Agonist	-	Pharmacological effects are suggested to be mediated in part by agonist activity at this receptor.
5-HT1B	Agonist	EC50 = 55 nM (rat brain cortex slices); EC50 = 1190 nM (pig brain cortex slices)	Inhibition of electrically evoked [3H]-5-HT overflow.
-	Inhibition of forskolin- stimulated adenylate cyclase activity.		
5-HT1D	Agonist	-	
5-HT3	Antagonist	Apparent pA2 = 7.78	Inhibition of 5-HT- induced [14C]- guanidinium influx in N1E-115 neuroblastoma cells.

Signaling Pathways

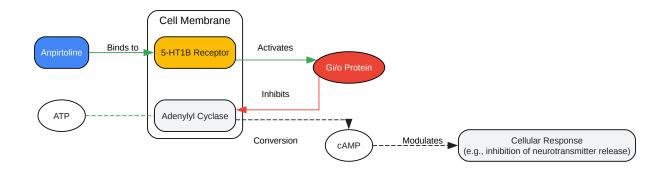
The functional activity of **anpirtoline** is a direct consequence of its influence on intracellular signaling cascades initiated by receptor binding.

5-HT1B Receptor Signaling

As a G-protein coupled receptor (GPCR), the 5-HT1B receptor's activation by **anpirtoline** initiates a well-defined signaling pathway. **Anpirtoline**, acting as an agonist, stimulates the Gi/o



alpha subunit of the associated G-protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.



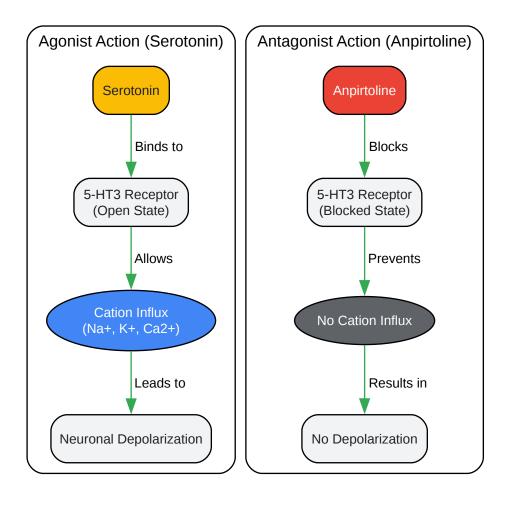
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Anpirtoline's agonist activity at the 5-HT1B receptor.

5-HT3 Receptor Signaling

In contrast to the 5-HT1B receptor, the 5-HT3 receptor is a ligand-gated ion channel. **Anpirtoline** acts as an antagonist at this receptor, blocking the channel from opening in response to serotonin. This prevents the influx of cations (Na+, K+, Ca2+) and subsequent depolarization of the neuron.





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Anpirtoline's antagonist action at the 5-HT3 receptor.

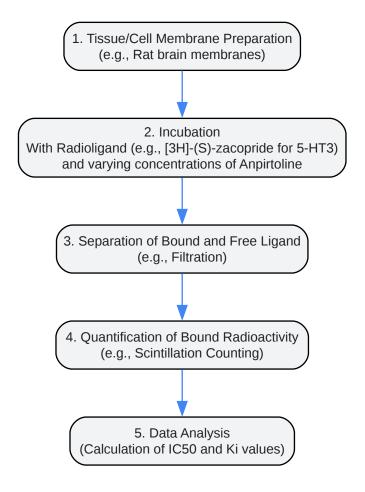
Experimental Protocols

The binding and functional data for **anpirtoline** have been determined using standard pharmacological assays. While specific, detailed protocols for every cited experiment are not fully available in the provided literature, the general methodologies are outlined below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.





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General workflow for radioligand binding assays.

Key Components of the Radioligand Binding Assay for **Anpirtoline** at the 5-HT3 Receptor:

- Radioligand: [3H]-(S)-zacopride
- Tissue Preparation: Rat brain cortical membranes

Functional Assays

Functional assays measure the biological response resulting from a drug-receptor interaction, determining whether a compound is an agonist or antagonist and its potency (EC50 or IC50).

Adenylate Cyclase Activity Assay: This assay was used to determine the agonist effect of
anpirtoline at the 5-HT1B receptor. The inhibition of forskolin-stimulated adenylate cyclase
activity was measured in homogenates from the rat substantia nigra.



- Ion Influx Assay: To assess the antagonist activity of anpirtoline at the 5-HT3 receptor, a
 [14C]-guanidinium influx assay was performed in N1E-115 neuroblastoma cells.
 Anpirtoline's ability to inhibit 5-HT-induced cation influx was quantified.
- Neurotransmitter Release Assay: The agonist effect of anpirtoline at presynaptic 5-HT1B autoreceptors was evaluated by measuring the inhibition of electrically evoked tritium overflow from preincubated brain cortex slices with [3H]-5-HT.

Conclusion

Anpirtoline is a potent ligand with a complex pharmacology at serotonin receptors. It exhibits high affinity and agonist activity at the 5-HT1B receptor, which is coupled to the inhibition of adenylyl cyclase. It also acts as an agonist at the 5-HT1D receptor and possesses a notable affinity for the 5-HT1A receptor, where it is suggested to have agonist properties. Furthermore, **anpirtoline** functions as an antagonist at the 5-HT3 ligand-gated ion channel. Its affinity for the 5-HT2 receptor is considerably lower.

The available data provides a solid foundation for understanding the primary mechanisms of action of **anpirtoline**. However, to fully elucidate its selectivity and potential for off-target effects, a comprehensive binding profile against a broader range of serotonin receptor subtypes and other major neurotransmitter receptor families is required. Such information would be invaluable for the future development and therapeutic application of **anpirtoline** and related compounds.

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References

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